Product packaging for 3H-Benzo[e][1,4]diazepin-5(4H)-one(Cat. No.:)

3H-Benzo[e][1,4]diazepin-5(4H)-one

Cat. No.: B7519109
M. Wt: 160.17 g/mol
InChI Key: XDHQEGDCNWTJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-Benzo[e][1,4]diazepin-5(4H)-one (CAS 40078-07-7) is a fundamental organic scaffold classified as a 1,4-benzodiazepinone. This privileged structure is of significant interest in medicinal and organic chemistry for the design and synthesis of novel bioactive molecules . The core 1,4-benzodiazepine skeleton is extensively utilized in pharmaceutical research, with derivatives displaying a wide range of central nervous system (CNS) activities, including anxiolytic, sedative, and anticonvulsant effects . The pharmacological profile of such compounds is primarily mediated through interaction with the GABA-A receptor in the brain . The research value of this compound lies in its role as a versatile synthetic intermediate. The pharmaceutical performance and conformational behavior of resulting 1,4-benzodiazepine derivatives are highly dependent on the type of substitutions at the N1, C3, and C7 positions, making this core an ideal template for structure-activity relationship (SAR) studies . Furthermore, this structure serves as a valuable model compound in theoretical chemistry. Its distinct M- and P-conformers have been the subject of computational analyses using density functional theory (DFT) and other advanced methods to understand ring inversion barriers and conformational preferences, which are critical for rational drug design . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B7519109 3H-Benzo[e][1,4]diazepin-5(4H)-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-1,4-benzodiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-9-7-3-1-2-4-8(7)10-5-6-11-9/h1-5H,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHQEGDCNWTJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the 3h Benzo E 1 2 Diazepin 5 4h One Core and Analogues

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. prepchem.com This approach is particularly valued for its atom economy, reduction of intermediate isolation steps, and the ability to generate diverse molecular libraries. prepchem.com For the synthesis of the 3H-Benzo[e] researchgate.netnih.govdiazepin-5(4H)-one core and its analogues, Ugi reaction-based strategies are especially prominent.

Ugi Reaction-Based Cyclization Pathways

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR-based approaches to benzodiazepines. It typically involves an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to form an α-acylamino carboxamide intermediate. This versatile intermediate is then subjected to a post-condensation cyclization step to forge the final diazepine (B8756704) ring.

A sophisticated and effective pathway to the benzodiazepine (B76468) core involves a sequence combining the Ugi reaction with a Staudinger reaction and an intramolecular aza-Wittig cyclization. This strategy ingeniously uses an azide-functionalized carboxylic acid as one of the Ugi components.

The general sequence begins with a standard Ugi-4CR. The resulting product, which contains an azido (B1232118) group, is then treated with a phosphine, typically triphenylphosphine (B44618) (PPh₃). This initiates the Staudinger reaction, reducing the azide (B81097) to an iminophosphorane. The newly formed iminophosphorane then undergoes an intramolecular aza-Wittig reaction with a carbonyl group (an ester or amide) present in the Ugi product. This final cyclization step forms the seven-membered ring of the benzodiazepine. researchgate.net

A key advantage of this method is its ability to construct highly substituted benzodiazepine systems with control over stereochemistry. For instance, 4,5-dihydro-3H-benzo researchgate.netnih.govdiazepin-5-ones can be synthesized from 2-azidobenzoic acid, arylglyoxals, an amine, and an isocyanide. researchgate.net The intramolecular cyclization of the intermediate iminophosphorane with the ester group generated during the Ugi reaction leads to the formation of the desired diazepinone ring. researchgate.net

Table 1: Examples of Ugi/Staudinger/aza-Wittig Cyclization

Starting Materials Key Reagents Product Type Yield
2-Azidobenzoic acid, Arylglyoxals, Amines, Isocyanides Triphenylphosphine 4,5-Dihydro-3H-benzo researchgate.netnih.govdiazepin-5-ones Good
3-Azidopropionic acids, Arylglyoxals, Amines, Isocyanides Triphenylphosphine 5-Oxo-4,5,6,7-tetrahydro-1H-1,4-diazepines Good

Data synthesized from research findings. researchgate.net

An alternative to the aza-Wittig reaction is the Ugi/Reduction Cyclization (URC) pathway. prepchem.com In this approach, a component bearing a nitro or azide group is used in the initial Ugi reaction. Following the formation of the Ugi adduct, this group is chemically reduced to an amine. The newly formed amine then undergoes a spontaneous or promoted intramolecular condensation with a carbonyl group (often an ester) within the molecule to form the heterocyclic ring. prepchem.com

This method avoids the use of phosphines required for the Staudinger/aza-Wittig sequence. Common reducing agents for the nitro group include iron powder in acetic acid, which allows the reaction to proceed smoothly at room temperature. nih.gov The URC pathway is advantageous as it utilizes amine surrogates like nitro or azide groups, expanding the scope of available starting materials. prepchem.com For example, an Ugi reaction employing a mono-N-Boc-protected diamine can be followed by deprotection and cyclization to yield the benzodiazepine scaffold. researchgate.net

Table 2: Ugi/Reduction Cyclization Example

Ugi Components Functional Group for Reduction Reducing Agent Cyclization Trigger Product Type
o-Nitroaniline derivative, Aldehyde, Isocyanide, Carboxylic Acid Nitro (NO₂) Fe / Acetic Acid Intramolecular amidation 1,4-Benzodiazepin-5-one

This table represents a generalized sequence based on the URC methodology. nih.govprepchem.com

Scope and Limitations of Multicomponent Reaction Approaches

Multicomponent reaction strategies, particularly those based on the Ugi reaction, offer significant advantages for the synthesis of 3H-Benzo[e] researchgate.netnih.govdiazepin-5(4H)-one analogues. The primary benefit is the rapid generation of molecular complexity and diversity from simple, readily available starting materials. prepchem.com The ability to modify four different components in the Ugi reaction allows for extensive decoration of the final heterocyclic scaffold. researchgate.net These methods are often characterized by mild reaction conditions and high efficiency, saving time, energy, and resources by minimizing the need to isolate intermediates. prepchem.com

However, there are limitations. The success of the subsequent cyclization step is highly dependent on the structure of the Ugi product. Steric hindrance or unfavorable electronic properties of the substituents can impede or prevent the ring-closing reaction. The purification of the final products from the complex reaction mixture generated in a one-pot, multicomponent process can sometimes be challenging. Furthermore, while these methods are excellent for creating libraries of compounds for screening, optimizing the yield for a single, specific target can require considerable effort in adjusting substrates and reaction conditions.

Classical Cyclocondensation Reactions

Before the widespread adoption of multicomponent strategies, the synthesis of the benzodiazepine core relied heavily on classical cyclocondensation reactions. These methods typically involve the stepwise formation of the bicyclic system through the reaction of two bifunctional components.

Thermal Condensation with Alpha-Amino Acids

One of the most established methods for synthesizing the 1,4-benzodiazepin-5-one skeleton is the thermal condensation of a 2-aminobenzophenone (B122507) with an α-amino acid or its corresponding ester. This approach, central to the pioneering work of Sternbach in the development of diazepam, remains a fundamental strategy in medicinal chemistry. researchgate.net

In a typical procedure, a 2-aminobenzophenone is reacted with an α-amino acid ester hydrochloride (such as glycine (B1666218) ethyl ester hydrochloride) in a suitable solvent, often pyridine. The mixture is heated to promote the condensation reaction. The initial step is the formation of an amide bond between the aniline (B41778) nitrogen of the benzophenone (B1666685) and the carboxyl group of the amino acid. Subsequent heating facilitates an intramolecular cyclization via the formation of an imine between the amino group of the amino acid residue and the ketone carbonyl of the benzophenone, yielding the seven-membered 1,4-diazepine ring after dehydration.

This method is robust and provides direct access to the core structure. The nature of the final product can be varied by using different α-amino acids, which introduces a substituent at the C3 position of the benzodiazepine ring.

Table 3: General Scheme for Classical Thermal Condensation

Reactant 1 Reactant 2 Conditions Product
2-Aminobenzophenone Glycine ethyl ester hydrochloride Heat, Pyridine 5-Phenyl-1,3-dihydro-2H-benzo[e] researchgate.netnih.govdiazepin-2-one

This table outlines the general transformation based on classical synthetic approaches. researchgate.net

Condensation of Diamines with Beta-Oxoesters and Related Compounds

A foundational approach to the synthesis of the diazepinone core involves the condensation of o-phenylenediamines with β-keto esters or related dicarbonyl compounds. This method offers a direct route to the seven-membered ring system. For instance, the reaction of 1,2-diaminobenzenes with methyl 3-arylglycidates in boiling acetic acid can lead to the formation of 3-hydroxy-4-aryl-3,4,5-trihydro-2H-benzo[b] mdpi.comnih.govdiazepin-2(1H)-ones. researchgate.net The nature of the substituent on the arylglycidate plays a crucial role in directing the reaction pathway. Electron-withdrawing groups on the aryl ring favor the formation of the benzodiazepin-2(1H)-one derivatives. researchgate.net

Similarly, the classical Claisen condensation provides a versatile method for preparing β-diketones, which are key precursors for benzodiazepine synthesis. nih.gov This reaction typically involves the base-catalyzed condensation of a ketone with an ester. nih.gov Variations of this method have been developed to improve yields and substrate scope, highlighting its continued importance in accessing the necessary building blocks for diazepinone synthesis. nih.gov

Advanced Synthetic Transformations

Modern synthetic organic chemistry has introduced a range of sophisticated methods for constructing the 3H-benzo[e] mdpi.comnih.govdiazepin-5(4H)-one scaffold and its derivatives. These advanced transformations offer greater efficiency, control, and the ability to introduce diverse functionalities.

Intramolecular Carbon-Nitrogen Bond Coupling and Azetidine (B1206935) Ring Opening

A notable strategy involves the intramolecular coupling of a carbon and nitrogen atom to form the diazepine ring, often followed by the opening of a strained ring system like azetidine. A facile and efficient synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives has been developed using a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides. nih.gov This reaction proceeds under mild conditions to yield azetidine-fused 1,4-benzodiazepine compounds. mdpi.comnih.gov

These fused azetidine rings are prone to ring-opening reactions due to their inherent strain. mdpi.com The resulting azetidine-fused 1,4-benzodiazepines can undergo subsequent N-methylation with methyl triflate, followed by ring opening with various nucleophiles such as sodium azide, potassium cyanide, or sodium thiophenoxide, to produce a diverse array of 1,4-benzodiazepine derivatives in good to excellent yields. nih.gov Alternatively, treatment with methyl chloroformate leads to the formation of 2-chloroethyl-substituted 1,4-benzodiazepine derivatives. nih.govnih.gov This sequential approach allows for the introduction of various substituents at specific positions of the benzodiazepine core.

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex organic molecules, including benzodiazepinones. These methods enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, palladium catalysis can be employed for the cross-dehydrogenative coupling of 1,3,5-trialkoxybenzenes with simple arenes, facilitating the formation of multi-ortho-substituted biaryls which can be precursors to diazepinone systems. nih.gov

Furthermore, palladium catalysts are instrumental in the synthesis of enynyl and alkynyl ketones, which can serve as versatile intermediates. nih.gov A general route involves the palladium-catalyzed cross-coupling of 1-(benzotriazol-1-yl)propargyl ethyl ether with vinyl triflates, vinyl bromides, or aryl iodides. nih.gov The resulting products can be further elaborated to afford the desired ketone functionalities. The choice of the palladium catalyst and reaction conditions is crucial for achieving high yields and selectivity in these transformations. google.com

Synthesis of Fused Heterocyclic Systems Containing the Diazepinone Moiety

The diazepinone scaffold can be incorporated into larger, fused heterocyclic systems, leading to novel molecular architectures with potential biological activities. Intramolecular Heck coupling reactions have been successfully employed for the preparation of fused heterocycles with a benzazepinone (B8055114) moiety. electronicsandbooks.com This method allows for the synthesis of pyrrolo[2,3-c]azepinone and indolo[3,2-d]benzazepinone ring systems. electronicsandbooks.com

Another approach involves multicomponent reactions, which offer an efficient way to build molecular complexity in a single step. For example, an Ugi-azide four-component reaction has been used to synthesize fused imidazo-tetrazolodiazepinones. researchgate.net Additionally, intramolecular Staudinger/aza-Wittig tandem reactions of N-ω-azidoalkyl substituted aldehydes or ketones can generate fused heterocyclic imines, which upon reduction, yield medicinally relevant nitrogen-containing fused heterocycles like tetrahydropyrrolo[1,2-a]diazepines. rsc.org These methods provide access to a wide range of structurally diverse fused systems containing the diazepinone core. organic-chemistry.orgscispace.com

Stereoselective Synthesis and Diastereocontrol

The introduction of chirality into the 3H-benzo[e] mdpi.comnih.govdiazepin-5(4H)-one framework is of significant interest, as the stereochemistry of a molecule can profoundly influence its biological activity.

Asymmetric Induction in the Synthesis of Chiral Centers (e.g., C3-position)

Achieving stereocontrol during the synthesis of the diazepinone core is a key challenge. Asymmetric induction at the C3-position is a common goal. One strategy involves the use of chiral auxiliaries or catalysts to influence the stereochemical outcome of a reaction. For example, in the synthesis of cyclopentanones, which can be precursors or analogues, Rh-complexes with chiral ligands like (R)- or (S)-BINAP have been used to achieve asymmetric cyclization of symmetrical 4-pentenals, affording optically active products with high enantiomeric excess. nih.gov The choice of a neutral or cationic Rh-complex can selectively produce either cis- or trans-disubstituted cyclopentanones. nih.gov

In the context of benzodiazepine synthesis, multicomponent reactions like the Ugi four-component reaction can generate a chiral center at the C5 position. ulaval.ca The resulting product is often a mixture of diastereomers, which may require separation. ulaval.ca The development of stereoselective methods that directly produce a single enantiomer or diastereomer remains an active area of research, aiming to provide more efficient access to enantiopure diazepinone derivatives.

Diastereoselectivity Reversal and Control

A noteworthy advancement in the stereocontrolled synthesis of 3-substituted 1,4-benzodiazepin-5-ones involves a two-step process commencing with a multicomponent Ugi reaction. This initial step is followed by a carefully selected cyclization reaction, the choice of which dictates the final diastereomeric outcome. Research has demonstrated that a complete reversal of diastereoselectivity can be achieved by employing either a Staudinger/aza-Wittig reaction or a reductive cyclization, providing access to either the cis or trans diastereomer with high selectivity. nih.govacs.org

The foundational Ugi four-component condensation reaction sets the stage for the crucial cyclization step. The subsequent intramolecular cyclization of the Ugi product can be steered down two distinct pathways, each yielding a different diastereomer of the 3-carboxamide-1,4-benzodiazepin-5-one. nih.govacs.org

The first pathway involves a Staudinger reaction followed by an intramolecular aza-Wittig reaction. This sequence has been shown to selectively produce the cis-diastereomer of the benzodiazepine core. In this context, the cis configuration refers to the relative orientation of the substituents on the diazepine ring. nih.govacs.org

Conversely, the second pathway utilizes a reductive cyclization of a nitro-containing Ugi adduct. The use of a reducing agent, such as stannous chloride, facilitates the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization. This method has been found to yield the trans-diastereomer with high diastereoselectivity. acs.org The ability to switch between these two cyclization methods provides a powerful tool for accessing either diastereomer from a common precursor.

The strategic choice of the cyclization method allows for a complete reversal of diastereoselectivity, a significant achievement in the synthesis of these peptidomimetic scaffolds. The different spatial arrangement of the C3 substituent in the resulting diastereomers can have a profound impact on their interaction with biological targets, making this synthetic control highly valuable in the development of new therapeutic agents. nih.govacs.org

Table 1: Diastereoselective Synthesis of 3-Carboxamide-1,4-benzodiazepin-5-ones

EntryCyclization MethodReactant(s)Product DiastereomerDiastereomeric Ratio (d.r.)Yield (%)
1Staudinger/aza-WittigUgi Adduct (azide)cis>98:285
2Reductive CyclizationUgi Adduct (nitro)trans>98:290

Molecular Structure, Conformation, and Tautomeric Equilibria

Analysis of Tautomeric Forms (Imine/Enamine Equilibrium)

The diazepine (B8756704) nucleus of 3H-Benzo[e] latrobe.edu.aunih.govdiazepin-5(4H)-one can exist in different tautomeric forms, primarily an imine-enamine equilibrium. latrobe.edu.auscispace.com This equilibrium is a critical determinant of the molecule's stability and reactivity. latrobe.edu.auscispace.com The imine tautomer possesses an electrophilic center that is considered essential for the biological activity of some benzodiazepines. latrobe.edu.auscispace.com

In some related systems, such as 1,3-dihydro-2H-benzo[b] latrobe.edu.aunih.govdiazepin-2-ones, the oxo-imino form is the predominant tautomer, though small amounts of the oxo-enamino form can be detected. nih.gov The identification of these tautomers is often achieved through NMR spectroscopy, with distinct chemical shifts for the protons and carbons involved in the tautomerism. nih.gov For instance, in a related pyridodiazepinone system, the oxo-imino form (a) shows a 3-CH2 signal around 3.60 ppm in ¹H NMR and 40 ppm in ¹³C NMR, while the oxo-enamino form (b) displays a 3-CH signal around 4.70 ppm and 96 ppm, respectively. nih.gov

The position of the tautomeric equilibrium is significantly influenced by the placement of the oxo group and the nature of substituents on the benzodiazepine (B76468) scaffold. latrobe.edu.auscispace.com The relative position of the carbonyl group adjacent to the nitrogen at the 4-position plays a crucial role in determining the stability of the tautomers. latrobe.edu.auscispace.com Computational studies using DFT methods have been employed to understand the mechanism of tautomerization and the effect of the oxo group. latrobe.edu.auscispace.com

In contrast to the stability of the imine form in benzo[e] latrobe.edu.aunih.govdiazepine-5-ones, regioisomers where the double bond is in the enamine position can be less stable and may undergo oxidative cleavage in the presence of air. scispace.com This highlights the critical role of the oxo group's position in maintaining the structural integrity and stability of the desired imine tautomer. scispace.com

Conformational Analysis of the Seven-Membered Ring System

The seven-membered diazepine ring is not planar and exhibits considerable conformational flexibility. nih.govnih.gov This flexibility allows the molecule to adopt various spatial arrangements, which is a key factor in its interaction with biological targets.

In both the gas phase and in solution, benzodiazepines are known to be relatively flexible, displaying inter-conversion dynamics between two equivalent, non-planar, boat-like conformations. nih.govacs.org These conformers are mirror images of each other and are often designated as P (plus) and M (minus) based on the sign of the torsion angle of a specific bond sequence within the ring. nih.gov The interconversion between these isoenergetic P and M conformations is a dynamic process. nih.govacs.org

The flexibility of the diazepine heterocycle allows for this inter-enantiomer conversion, which has been identified as a secondary relaxation process in the glassy state of some benzodiazepine derivatives. acs.orgresearchgate.net

Substituents on the benzodiazepine ring can significantly influence its preferred conformation and the energy barrier to ring inversion. For instance, in related 1,5-benzodiazepinones, an N-methyl substituent was found to cause a greater deformation in the seven-membered ring compared to its unsubstituted counterpart. nih.gov The presence of bulky substituents can also dictate the conformational preference, often to minimize steric hindrance. researchgate.net

Crystallographic Investigations (e.g., X-ray Diffraction)

X-ray diffraction studies provide precise information about the molecular structure in the solid state, offering a static picture that complements the dynamic information obtained from solution-state studies like NMR.

Crystallographic data for related benzodiazepine structures consistently show a non-planar, bent, boat-like conformation for the seven-membered diazepine ring. nih.gov In the crystalline phase, it is common to find both the P and M conformers present in a 1:1 ratio within the crystal lattice. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Exploration of Substituent Effects on Biological Activity

The biological profile of compounds based on the 3H-Benzo[e] nih.govresearchgate.netdiazepin-5(4H)-one core can be finely tuned by introducing various substituents at different positions on both the diazepine (B8756704) and the fused benzo rings. This systematic exploration has been a cornerstone of drug discovery efforts in this chemical class.

Modifications on the Diazepine Ring (e.g., at C3, C4, N4 positions)

The seven-membered diazepine ring offers multiple points for structural modification, and alterations at these positions have been shown to significantly impact biological activity. chemisgroup.us The diazepine ring is considered highly flexible for various structural modifications, more so than the fused benzene (B151609) ring. chemisgroup.us

Research has demonstrated that the introduction of different functional groups on the diazepine moiety can lead to a diverse range of pharmacological effects. For instance, a novel one-pot synthesis method has been developed to create 1,4-benzodiazepine-5-ones from o-nitrobenzoic N-allylamides, resulting in compounds with substitutions on the diazepine ring. nih.gov This process involves a cascade of reactions including nitrene formation and C-H bond insertion, yielding derivatives with moderate to high yields. nih.gov

Another synthetic strategy involves the intramolecular C-N bond coupling and subsequent ring opening of azetidine-fused 1,4-benzodiazepine (B1214927) compounds. This approach allows for the introduction of diverse substituents, such as 2-azidoethyl or 2-cyanoethyl groups at the C3 position, and a methyl group at the N4 position. mdpi.com The nature of the substituent on the benzene ring was found to have minimal influence on the outcome of these ring-opening reactions, highlighting the versatility of modifying the diazepine portion of the molecule. mdpi.com

Table 1: Examples of Modifications on the Diazepine Ring of 3H-Benzo[e] nih.govresearchgate.netdiazepin-5(4H)-one Derivatives and Their Synthetic Utility This table is interactive. You can sort and filter the data.

Position of Modification Substituent Synthetic Method Reference
C3 2-Azidoethyl Ring-opening of N-methyl azetidinium salt with NaN3 mdpi.com
C3 2-Cyanoethyl Ring-opening of N-methyl azetidinium salt with KCN mdpi.com
N4 Methyl N-methylation with methyl triflate mdpi.com

Substitutions on the Fused Benzo Ring (e.g., at C7, C8 positions)

While the diazepine ring is a primary focus for modification, substitutions on the fused aromatic 'benzo' ring also play a critical role in modulating activity. Although considered less amenable to alteration compared to the diazepine ring, specific substitutions on the benzo moiety have led to compounds with significant biological activities. chemisgroup.us

For example, studies on related 1,5-benzodiazepine derivatives have shown that the introduction of a chloro-substituent can significantly enhance antidepressant-like activity in preclinical models. researchgate.net In contrast, a nitro-substituent at the same position resulted in a less potent, though still significant, effect. researchgate.net These findings underscore the importance of the electronic properties of substituents on the benzo ring in determining the pharmacological profile. In another study focusing on 1,5-dihydro-2H-benzo[b] nih.govresearchgate.netdiazepine-2,4-diones, various substituents on the benzo ring were explored for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. rsc.org

Table 2: Effect of Benzo Ring Substitution on the Biological Activity of Benzodiazepine (B76468) Derivatives This table is interactive. You can sort and filter the data.

Compound Class Substituent Position Observed Activity Reference
1,5-Benzodiazepine Chloro Benzo Ring Significant antidepressant-like effect researchgate.net
1,5-Benzodiazepine Nitro Benzo Ring Weaker antidepressant-like effect researchgate.net
Benzo[b] nih.govresearchgate.netdiazepin-2-one Fluoro Benzo Ring Prepared for structural and NMR studies nih.gov

Significance of Stereochemistry in Activity Modulation

Stereochemistry is a critical determinant of biological activity for many chiral compounds, and the 3H-Benzo[e] nih.govresearchgate.netdiazepin-5(4H)-one scaffold is no exception. mdpi.com The introduction of a chiral center, often at the C3 position of the diazepine ring, can lead to enantiomers with markedly different pharmacological profiles. nih.gov

This principle extends to the interaction of benzodiazepines with proteins like human serum albumin, where binding can occur in both non-stereoselective and highly stereoselective manners. nih.gov The stereoselective binding mode involves specific recognition of one enantiomer, highlighting the importance of three-dimensional structure in molecular interactions. nih.gov Therefore, the synthesis and testing of optically pure enantiomers are crucial steps in the development of potent and selective agents derived from the 3H-Benzo[e] nih.govresearchgate.netdiazepin-5(4H)-one core.

Computational Approaches in SAR Elucidation

In addition to synthetic exploration, computational methods have become indispensable tools for understanding the structure-activity relationships of 3H-Benzo[e] nih.govresearchgate.netdiazepin-5(4H)-one derivatives. These in silico techniques provide valuable insights into how these molecules interact with their biological targets at a molecular level.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. academie-sciences.fr This method has been widely applied to benzodiazepine derivatives to elucidate their binding modes and guide the design of new, more potent compounds. nih.govresearchgate.net

For example, a study identified new 3H-benzo[b] nih.govresearchgate.netdiazepine derivatives as agonists for the peroxisome proliferator-activated receptor α (PPARα), a key regulator of fatty acid metabolism. nih.gov Molecular docking simulations were used to screen a chemical database and predict how these compounds would bind to the PPARα protein. The results indicated that crucial interactions, such as π-π stacking and hydrogen bonding, were key to the binding affinity. nih.gov Molecular dynamics simulations further confirmed the stability of the ligand-protein complex. nih.gov

Similarly, docking studies on 1H-Benzo[b] nih.govnih.govdiazepine-2(3H)-one derivatives against the GABA-A receptor-associated protein helped to rationalize their potential anticonvulsant activity by analyzing their hypothetical binding modes within the receptor's active site. researchgate.net These computational models provide a structural basis for the observed SAR and allow for the rational design of derivatives with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chemisgroup.us While specific QSAR studies focused solely on the 3H-Benzo[e] nih.govresearchgate.netdiazepin-5(4H)-one parent structure are not prominently detailed in the provided context, the general applicability of QSAR to 1,4-benzodiazepines is well-recognized as a key area of investigation. chemisgroup.us

These studies involve calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties such as lipophilicity, electronic effects, and steric parameters. Statistical methods are then used to build a QSAR model that can predict the activity of new, unsynthesized compounds. This approach helps in prioritizing which derivatives to synthesize and test, thereby streamlining the drug discovery process. The combination of QSAR with molecular docking provides a comprehensive understanding of the SAR, linking macroscopic biological activity to microscopic molecular interactions.

Preclinical Pharmacological Spectrum and Mechanistic Insights

Anticancer and Antitumor Activities of Analogues

Derivatives of the 1,4-benzodiazepine (B1214927) structure have demonstrated notable antiproliferative properties against a variety of tumor cell lines. researchgate.net The inherent structure of the benzodiazepine (B76468) ring is reported to induce cytostatic, differentiative, and apoptotic effects across a wide panel of cancer cells. researchgate.net

In vitro Antiproliferative Activity against Various Cancer Cell Lines

A variety of analogues based on the benzo[e] nih.govresearchgate.netdiazepin-5(4H)-one core have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. For instance, a library of 96 highly diversified 2,4,5-trisubstituted 1,4-benzodiazepin-3-one derivatives was screened for antiproliferative activity. ulaval.ca One of the most promising compounds from this library demonstrated potent and selective activity against the PC-3 prostate cancer cell line, with a GI50 value of 10.2 µM. ulaval.ca Interestingly, this compound did not show significant effects on other prostate cancer cell lines like LNCAP, LAPC4, and DU145. ulaval.ca Further investigation of its diastereomers, (2S,5S) and (2S,5R), revealed similar antiproliferative activities against PC-3 cells, with GI50 values of 10.8 µM and 7.0 µM, respectively. ulaval.ca

In another study, a (3R,4R)−3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivative, referred to as compound 3b, showed promising anticancer effects against HCT-116, HepG-2, and MCF-7 cancer cell lines with IC50 values of 9.18, 6.13, and 7.86 µM, respectively. nih.gov This compound exhibited some selectivity, as it had a higher IC50 value of 13.95 µM against normal human fibroblasts (WI-38). nih.gov

Furthermore, novel Podophyllotoxin-like benzo[b]furo[3,4-e] nih.govresearchgate.netdiazepin-1-ones were synthesized and evaluated. researchgate.net Among these, compound 13c displayed significant antiproliferative activity against a panel of cancer cell lines including MCF-7, PC3, A549, A2780, DU145, and HeLa, with its potency being comparable to the reference drug podophyllotoxin (B1678966) in some cases. researchgate.net Notably, these compounds did not exhibit significant cytotoxicity towards the normal Huvec cell line. researchgate.net

Additionally, a series of new 4-ethyl-1H-benzo[b] nih.govresearchgate.netdiazepin-2(3H)-ones were synthesized, and a selection of these were tested against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines. nih.govmdpi.com One analogue, in particular, demonstrated the highest cytotoxicity with IC50 values of 16.19 ± 1.35 and 17.16 ± 1.54 μM against HCT-116 and MCF-7 cells, respectively. mdpi.com

Antiproliferative Activity of 3H-Benzo[e] nih.govresearchgate.netdiazepin-5(4H)-one Analogues
Compound/AnalogueCancer Cell LineActivity (IC50/GI50 in µM)Reference
2,4,5-trisubstituted 1,4-benzodiazepin-3-onePC-3 (Prostate)10.2 ulaval.ca
(2S,5S)-diastereomerPC-3 (Prostate)10.8 ulaval.ca
(2S,5R)-diastereomerPC-3 (Prostate)7.0 ulaval.ca
Compound 3b (1,5-benzodiazepin-2-one derivative)HCT-116 (Colon)9.18 nih.gov
HepG-2 (Liver)6.13
MCF-7 (Breast)7.86
Analogue 9 (4-ethyl-1H-benzo[b] nih.govresearchgate.netdiazepin-2(3H)-one)HCT-116 (Colon)16.19 ± 1.35 mdpi.com
MCF-7 (Breast)17.16 ± 1.54

Proposed Mechanisms of Action (e.g., Apoptosis Induction, Topoisomerase I Inhibition)

The anticancer effects of these benzodiazepine analogues are attributed to several mechanisms of action. Some 1,4-benzodiazepine derivatives have been shown to induce cell cycle arrest and apoptosis. nih.gov For example, the 1,5-benzodiazepin-2-one (B1260877) derivative, compound 3b, was found to cause cell cycle arrest at the G2/M phase in cancer cells. nih.gov

Flow cytometry analysis of MCF-7, PC3, and A2780 human cancer cell lines treated with the benzo[b]furo[3,4-e] nih.govresearchgate.netdiazepin-1-one derivative, 13c, confirmed that it induced apoptosis in these cell lines. researchgate.net Similarly, certain 5,10-Dihydro-11H-dibenzo[b,e] nih.govresearchgate.netdiazepin-11-one derivatives have also been identified as apoptosis-inducing agents. researchgate.net

In addition to apoptosis induction, some benzo[i]phenanthridine derivatives, which are structurally related, have been evaluated for their ability to inhibit topoisomerase I, a key enzyme in DNA replication and a target for cancer therapy. researchgate.net These compounds were assessed for their capacity to enhance the formation of cleavable complexes between topoisomerase and DNA. researchgate.net The exploration of triazachrysene analogues, which are aza-analogs of dibenzo[c,h]cinnoline, further highlights the focus on topoisomerase I as a potential target for these classes of compounds. researchgate.net

Modulation of Central Nervous System (CNS) Receptors (Preclinical)

Analogues of the 3H-Benzo[e] nih.govresearchgate.netdiazepin-5(4H)-one scaffold have been investigated for their ability to modulate key receptors in the central nervous system, particularly GABAA and AMPA receptors.

GABAA Receptor Modulation and Subtype Selectivity

Benzodiazepines are well-known positive allosteric modulators of GABAA receptors, enhancing the effect of the neurotransmitter GABA. nih.gov This modulation is responsible for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. nih.govnih.gov The effects of benzodiazepines are mediated through a specific recognition site on the GABAA receptor. nih.gov

Research has focused on developing subtype-selective GABAA receptor modulators to separate the desired anxiolytic effects from the sedative side effects. nih.gov Molecular genetic and pharmacological data suggest that GABAA receptors containing the α1 subunit are primarily responsible for sedation, while those with α2 and/or α3 subunits mediate the anxiolytic effects. nih.govnih.gov This has led to the exploration of compounds with selective efficacy for α2/α3-containing GABAA receptors as non-sedating anxiolytics. nih.gov While some studies suggest that α1-sparing compounds could provide long-term anxiety relief without tolerance, other preclinical work indicates that at high occupancy, benzodiazepine binding to α3-containing GABAA receptors might still produce sedation. nih.gov

AMPA Receptor Antagonism

Certain 1-aryl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones, analogues of the core structure, have been identified as novel antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.gov These compounds have shown significant anticonvulsant activity in preclinical models. nih.govresearchgate.net For example, 1-(4'-Aminophenyl)-3,5-dihydro-7,8-dimethoxy-4H-2,3-benzodiazepin-4-one (compound 38) and its 3'-amino isomer (compound 39) were found to be potent anticonvulsants. nih.gov

Importantly, the anticonvulsant effects of these 2,3-benzodiazepines were not reversed by the benzodiazepine receptor antagonist flumazenil, and they did not affect the binding of [3H]flumazenil to benzodiazepine receptors. nih.gov This indicates that their mechanism of action is distinct from classical benzodiazepines and is instead mediated through the AMPA receptor. nih.gov These compounds were shown to antagonize seizures induced by AMPA, further supporting their role as AMPA receptor antagonists. nih.gov The development of these non-competitive AMPA receptor antagonists, which have good blood-brain barrier penetration, represents a significant advancement in the field. psu.edu

Peptidomimetic Applications and Beta-Turn Mimicry

The rigid, bicyclic structure of the benzodiazepinone core makes it an attractive scaffold for peptidomimetic applications, particularly in mimicking beta-turns. Beta-turns are common secondary structures in proteins and peptides that play crucial roles in molecular recognition and biological activity.

The synthesis of highly functionalized benzo-fused 1,4-diazepin-3-ones and 1,5-diazocin-4-ones has been achieved through methods like the Ugi four-component reaction followed by intramolecular cyclization. researchgate.net This approach allows for the creation of a wide variety of substituents on the benzodiazepinone core, enabling the design of molecules that can mimic the spatial arrangement of amino acid side chains in a beta-turn. researchgate.net This peptidomimetic ability is a key feature that contributes to the diverse pharmacological properties of benzodiazepinone derivatives. researchgate.net

Other Preclinical Pharmacological Activities:

Endothelin Receptor Antagonism:The literature describes various benzodiazepine derivatives as endothelin receptor antagonists, but there is no mention of 3H-Benzo[e]researchgate.netscilit.comdiazepin-5(4H)-one in this context.

Due to these constraints, generating the requested article with the required level of detail and scientific accuracy for the specified compound is not feasible. The available data does not support the creation of the requested tables or in-depth discussion for each subsection.

PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme involved in DNA repair and the regulation of cell death. Its overactivation can lead to significant depletion of cellular energy reserves (NAD+ and ATP), culminating in cell dysfunction and necrosis. Consequently, the inhibition of PARP-1 has emerged as a key therapeutic strategy in conditions characterized by excessive DNA damage, such as cancer and ischemia-reperfusion injury.

Derivatives of the 3H-Benzo[e] nih.govresearchgate.netdiazepin-5(4H)-one scaffold have been systematically designed and synthesized as brain-penetrating PARP-1 inhibitors. nih.gov Research has focused on modifying the core structure to enhance potency and central nervous system (CNS) penetration, which is crucial for treating neurological conditions. nih.gov

A series of 2-phenyl-3,4-dihydro-5H-benzo[e] nih.govresearchgate.netdiazepin-5-one derivatives were developed and evaluated for their enzymatic inhibitory activity against PARP-1. The synthesis involved reacting 2-bromo-1-phenylethanone derivatives with urotropine, followed by acidic hydrolysis and cyclization. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions on the pendant phenyl ring significantly influence inhibitory potency. For instance, compounds with specific substitutions demonstrated potent PARP-1 inhibition with half-maximal inhibitory concentrations (IC₅₀) in the nanomolar range. These findings underscore the potential of the benzo[e] nih.govresearchgate.netdiazepin-5-one core as a template for developing novel and effective PARP-1 inhibitors. nih.gov

Table 1: PARP-1 Inhibitory Activity of Selected Benzo[e] nih.govresearchgate.netdiazepin-5-one Derivatives

Compound ID Structure PARP-1 IC₅₀ (nM)
H34 2-(4-fluorophenyl)-3,4-dihydro-5H-benzo[e] nih.govresearchgate.netdiazepin-5-one 15.3
H42 2-(3,4-difluorophenyl)-3,4-dihydro-5H-benzo[e] nih.govresearchgate.netdiazepin-5-one 10.8
H48 2-(4-chlorophenyl)-3,4-dihydro-5H-benzo[e] nih.govresearchgate.netdiazepin-5-one 25.1
H52 2-(4-bromophenyl)-3,4-dihydro-5H-benzo[e] nih.govresearchgate.netdiazepin-5-one 30.7

Data sourced from a study on brain-penetrating PARP-1 inhibitors. nih.gov

Antioxidant Activity

The benzodiazepine scaffold is recognized for its potential antioxidant properties, which are often attributed to the presence of specific functional groups capable of scavenging free radicals. nih.govnih.gov The antioxidant capacity of these compounds is crucial for mitigating oxidative stress, a pathological process implicated in numerous diseases.

Studies on hydroxylated 1,5-benzodiazepine derivatives, which share a related core structure, have demonstrated significant free radical scavenging activity. nih.gov The presence of a phenolic hydroxyl group on the molecule is particularly effective, as it can readily donate a hydrogen atom to stabilize free radicals. nih.gov The antioxidant potential of these compounds has been quantified using various spectrophotometric assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov

For example, the 1,5-benzodiazepine derivative 2,7-dimethyl-2,4-bis(4-hydroxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine showed outstanding total antioxidant capacity. nih.gov The effectiveness of these derivatives is often compared to standard antioxidants like Butylated hydroxytoluene (BHT) and ascorbic acid, with some compounds exhibiting comparable or superior activity. nih.gov

Table 2: Antioxidant Activity of Selected Hydroxylated 1,5-Benzodiazepine Derivatives

Compound ID DPPH Scavenging IC₅₀ (µg/mL) ABTS Scavenging IC₅₀ (µg/mL)
3c 10.70 1.83
3f 10.32 1.81
BHT (Standard) 11.23 1.95
Ascorbic Acid (Standard) 4.34 1.43

Data from a study evaluating the antioxidant and antifungal action of hydroxybenzodiazepines. nih.gov Compounds 3c and 3f are specific hydroxylated 1,5-benzodiazepine derivatives.

Anti-inflammatory and Antithrombotic Properties

Beyond their well-known psychoactive effects, compounds based on the benzodiazepine structure have demonstrated significant anti-inflammatory and antithrombotic activities in preclinical models. nih.govijmr.com.ua

Anti-inflammatory Activity The anti-inflammatory effects of benzodiazepine derivatives have been observed in various in vivo models of inflammation. For instance, Propoxazepam, a 7-bromo-5-(2-chlorophenyl)-3-propoxy-1H-benzo[e] nih.govresearchgate.netdiazepin-2(3H)-one, caused a significant reduction in inflammation in the carrageenan-induced rat paw edema, formalin-induced paw licking, and bradykinin-induced pain response models. ijmr.com.ua Similarly, Diazepam has been shown to exert anti-inflammatory effects by reducing paw edema in acute models and mitigating the severity of adjuvant-induced polyarthritis in chronic models. primescholars.comprimescholars.com The mechanism for this action is partly attributed to the stimulation of peripheral benzodiazepine receptors, leading to an increase in the synthesis of endogenous anti-inflammatory glucocorticoids like corticosterone. primescholars.comprimescholars.com Furthermore, certain derivatives can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). scielo.br

Antithrombotic Properties Several benzodiazepines have been shown to inhibit platelet aggregation, a key event in thrombus formation. nih.gov In vitro studies using human platelets have demonstrated that compounds like Diazepam and Flurazepam can inhibit platelet aggregation induced by multiple agonists, including arachidonic acid, ADP, and collagen. nih.gov The mechanism involves interfering with intracellular signaling pathways. For example, Flurazepam inhibits the release of arachidonic acid from platelet phospholipids (B1166683) and its subsequent conversion into pro-aggregatory prostaglandins. nih.gov Other peripheral benzodiazepine ligands have also been shown to inhibit arachidonic acid-induced platelet aggregation and thromboxane (B8750289) B2 synthesis in rabbit platelets, suggesting that this antiplatelet effect may be a class characteristic. nih.gov

Table 3: Antiplatelet Activity of Benzodiazepines Against Human Platelet Aggregation

Compound Agonist IC₅₀ (µM)
Flurazepam Arachidonic Acid 58
Diazepam Arachidonic Acid 265
Flurazepam Collagen 153
Diazepam Collagen >300
Flurazepam Phospholipase C 15
Diazepam Phospholipase C 31

Data sourced from a comparative study on the antiplatelet actions of Flurazepam and Diazepam. nih.gov

Advanced Computational Studies and Theoretical Characterization

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and reactivity of chemical systems. For benzodiazepine (B76468) derivatives, DFT calculations, often using functionals like Becke, three-parameter, Lee–Yang–Parr (B3LYP), provide detailed information on molecular geometries, frontier molecular orbitals (FMOs), and electronic properties. espublisher.com

Studies on related benzodiazepine structures demonstrate that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. espublisher.com For instance, in derivatives of 1,5-benzodiazepine, the HOMO is often located on the benzene (B151609) rings and substituents, while the LUMO's antibonding π* orbital can be delocalized over the entire molecule. espublisher.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Time-dependent DFT (TD-DFT) is employed to calculate excited-state properties and predict absorption spectra. espublisher.comprinceton.edu For similar heterocyclic systems, absorption peaks in the ultraviolet (UV) region are typically attributed to π to π* electronic transitions. espublisher.com Furthermore, DFT calculations are instrumental in determining other electronic properties such as ionization potential, electron affinity, and global hardness, which further characterize the molecule's reactivity profile.

Theoretical calculations at levels like GIAO/B3LYP/6-311++G(d,p) have also been successfully used to compute and assign nuclear magnetic resonance (NMR) chemical shifts, providing a powerful link between theoretical structure and experimental characterization. nih.gov

Computational Prediction of Molecular Properties

In silico methods are integral to modern drug discovery and chemical research for the early assessment of a compound's potential utility and metabolic fate. These computational predictions are faster and more cost-effective than experimental screening.

The drug-likeness of a molecule is an evaluation of its structural and physicochemical properties to determine how "drug-like" it is. This assessment is often guided by established principles like Lipinski's Rule of Five, which predicts poor oral absorption or permeation if a molecule violates two or more of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a calculated logP (CLogP) not greater than 5.

Computational tools can readily calculate these and other relevant descriptors for 3H-Benzo[e] nih.govdiazepin-5(4H)-one. Based on data from computational models, the properties of the parent compound can be assessed. nih.gov

Table 1: Computed Physicochemical Properties for Drug-Likeness Assessment of 3H-Benzo[e] nih.govdiazepin-5(4H)-one

PropertyValueLipinski's Rule Guideline
Molecular Weight160.17 g/mol nih.gov< 500
Hydrogen Bond Donors2 nih.gov≤ 5
Hydrogen Bond Acceptors2 nih.gov≤ 10
XLogP3 (cLogP)0.4 nih.gov≤ 5
Polar Surface Area (PSA)41.5 Ų nih.gov< 140 Ų (for CNS penetration)

The computed properties for 3H-Benzo[e] nih.govdiazepin-5(4H)-one align well within the parameters of Lipinski's Rule of Five, suggesting it has a favorable profile for oral bioavailability. The low molecular weight, moderate number of hydrogen bond donors and acceptors, and low lipophilicity (XLogP3) indicate good potential for absorption and permeation.

Cytochrome P450 (CYP) enzymes are the primary enzymes involved in Phase I metabolism of most drugs. mdpi.com Predicting a compound's interaction with CYP isoforms is crucial for foreseeing potential drug-drug interactions and understanding its metabolic stability. mdpi.com

Computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are used to predict these interactions. mdpi.comchemrxiv.org

QSAR Models: These ligand-based methods develop statistical models that correlate the structural or physicochemical properties of a set of compounds with their known inhibitory or induction activity against specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). mdpi.com By inputting the structure of a new compound like 3H-Benzo[e] nih.govdiazepin-5(4H)-one, these models can predict its likelihood of being an inhibitor or inducer of these key enzymes. mdpi.com

Molecular Docking: This structure-based approach simulates the binding of a ligand (the compound) into the active site of a protein (the CYP enzyme). chemrxiv.org Docking studies can predict the preferred binding pose and estimate the binding affinity. By analyzing the proximity of the compound's atoms to the catalytic heme iron in the CYP active site, researchers can identify the most probable sites of metabolism on the molecule. chemrxiv.org For example, docking a compound into the active site of CYP3A4 can reveal which parts of the molecule are most likely to undergo oxidation. chemrxiv.org

These computational tools allow for an early-stage assessment of the metabolic profile of 3H-Benzo[e] nih.govdiazepin-5(4H)-one, guiding further experimental studies.

Mechanistic Investigations via Computational Methods (e.g., Tautomerization Mechanisms)

Computational methods, particularly DFT, are highly effective for investigating reaction mechanisms, including tautomerization, which is common in heterocyclic systems. Tautomers are structural isomers that readily interconvert, and their relative populations can significantly impact a compound's chemical and biological properties.

For the benzodiazepine scaffold and related structures, amide-imidol and imine-enamine tautomerism are relevant. A study on the closely related pyrido[2,3-b] nih.govdiazepin-4-ones used a combination of NMR spectroscopy and DFT calculations (at the B3LYP/6-311++G(d,p) level) to explore the equilibrium between the oxo-imino (amide) and oxo-enamino (enamine) tautomeric forms. nih.govacs.org

The calculations were able to reproduce the experimental observations, confirming the presence of both tautomers in solution and quantifying their relative stability. nih.gov Such studies can determine the energy barriers for the interconversion between tautomers and analyze the structural effects (e.g., ring inversion barriers) that influence the equilibrium. nih.gov By applying these computational methodologies to 3H-Benzo[e] nih.govdiazepin-5(4H)-one, one could similarly elucidate its tautomeric landscape, providing a deeper understanding of its structural dynamics and potential reactivity.

Future Perspectives in 3h Benzo E 1 2 Diazepin 5 4h One Research

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The future of 3H-Benzo[e] nih.govnih.govdiazepin-5(4H)-one synthesis lies in the development of methodologies that are not only efficient and high-yielding but also offer superior control over stereochemistry and regioselectivity. Traditional methods often require harsh conditions or multi-step procedures, limiting the rapid generation of diverse compound libraries.

Recent advancements are focusing on catalyst-driven and one-pot reactions to streamline the synthesis process. For instance, the use of heteropolyacids as catalysts has shown promise in the synthesis of substituted 1,4-diazepine and 1,5-benzodiazepine derivatives, offering benefits such as high yields and shorter reaction times for a range of substituted compounds. nih.gov Palladium-catalyzed reactions, including intramolecular Buchwald-Hartwig amination, are also emerging as powerful tools for the construction of the benzodiazepine (B76468) core, allowing for the formation of medium-sized rings under relatively mild conditions. nih.gov

Furthermore, solid-phase synthesis techniques are being explored to facilitate the creation of diverse libraries of 3,4-dihydro-benzo[e] nih.govnih.govdiazepin-5-ones. nih.gov This approach allows for the systematic modification of different positions on the scaffold, which is crucial for structure-activity relationship (SAR) studies. nih.gov The development of novel synthetic routes, such as those starting from 1-tert-butyl hydrogen N-(benzyloxycarbonyl)aspartate, enables the creation of trisubstituted 1,2,5-hexahydro-3-oxo-1H-1,4-diazepine rings, which can serve as conformationally constrained dipeptidomimetics. These methods provide pathways to novel analogs with diverse functional groups and chiralities, expanding the chemical space available for biological screening.

Future methodologies will likely focus on:

Asymmetric Catalysis: To control the stereochemistry of substituents, which is often critical for biological activity.

Flow Chemistry: For safer, more scalable, and efficient production of these compounds.

Multi-component Reactions: To increase molecular complexity in a single step, accelerating the discovery of new drug leads.

Discovery of New Biological Targets and Therapeutic Applications

While the anxiolytic and anticonvulsant properties of benzodiazepines are well-established, the future lies in exploring new biological targets and therapeutic areas for 3H-Benzo[e] nih.govnih.govdiazepin-5(4H)-one derivatives. Recent research has demonstrated their potential beyond the CNS, with promising activities in oncology, infectious diseases, and metabolic disorders.

Several studies have highlighted the cytotoxic activity of novel benzodiazepine derivatives against various cancer cell lines. For example, a series of 4-ethyl-1H-benzo[b] nih.govnih.govdiazepin-2(3H)-ones showed promising cytotoxic effects against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines. Another study identified a 1,4-benzodiazepin-3-one derivative with potent and selective antiproliferative activity against the PC-3 prostate cancer cell line. The Traf2- and Nck-interacting protein kinase (TNIK), a downstream signal protein in the Wnt/β-catenin pathway, has been identified as a potential target for colorectal cancer, and 3,4-dihydrobenzo[f] nih.govnih.govoxazepin-5(2H)-one derivatives have emerged as a new class of TNIK inhibitors.

Beyond cancer, derivatives of the benzo[e] nih.govnih.govdiazepin-2-one scaffold have been identified as potent dual endothelin (ETa/ETb) receptor antagonists , with potential applications in treating cardiovascular diseases like pulmonary arterial hypertension. nih.gov The discovery of 3H-benzo[b] nih.govnih.govdiazepine (B8756704) derivatives as PPARα agonists opens up possibilities for the treatment of non-alcoholic fatty liver disease (NAFLD) by regulating fatty acid metabolism.

Future research in this area will likely focus on:

Inhibitors of Protein-Protein Interactions: Targeting specific pathways involved in disease progression.

Antiviral and Antimicrobial Agents: Exploring the potential of this scaffold to combat infectious diseases.

Modulators of Metabolic Pathways: Investigating their role in treating conditions like diabetes and obesity.

Integration of Advanced Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is becoming indispensable for the rational design of novel 3H-Benzo[e] nih.govnih.govdiazepin-5(4H)-one derivatives with improved potency and selectivity. In silico techniques are accelerating the drug discovery process by predicting the biological activity and pharmacokinetic properties of new compounds before their synthesis.

Pharmacophore modeling and molecular docking are being extensively used to understand the structure-activity relationships (SAR) of benzodiazepine derivatives. These methods help in identifying the key structural features required for binding to a specific biological target. For instance, computational studies have been employed to design and evaluate new benzodiazepines as CNS agents.

Quantitative Structure-Activity Relationship (QSAR) studies are also being used to predict the affinity of new compounds for benzodiazepine receptors. nih.gov By combining these computational predictions with experimental data from biological assays, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

The integration of these approaches is exemplified by the discovery of novel inhibitors for various targets. For instance, structure-based design, aided by protein X-ray crystallography, has led to the identification of potent and selective checkpoint kinase 1 (Chk1) inhibitors based on a 5,10-dihydro-dibenzo[b,e] nih.govnih.govdiazepin-11-one scaffold. Similarly, the rational design of selective inhibitors for the α-isoform of phosphoinositide 3-kinase (PI3Kα) has been achieved through the use of PI3Kα crystal structures to inform the design of benzoxazepin inhibitors.

Future research will see an even deeper integration of these approaches, including:

Molecular Dynamics Simulations: To study the dynamic behavior of ligand-receptor complexes and predict binding affinities more accurately.

Artificial Intelligence and Machine Learning: To analyze large datasets and identify novel scaffolds and lead compounds with desired properties.

In Silico ADMET Prediction: To assess the absorption, distribution, metabolism, excretion, and toxicity profiles of new drug candidates early in the discovery pipeline.

Q & A

Q. What are the common synthetic strategies for 3H-Benzo[e][1,4]diazepin-5(4H)-one, and what key reagents are employed?

  • Methodological Answer : The synthesis typically involves a Ugi four-component reaction followed by cyclization. Key reagents include α-amido-β-ketoamide intermediates, which exist predominantly in the enol form during the Ugi stage to avoid stereochemical complications. Cyclization is achieved under acidic or thermal conditions to favor the imine tautomer, stabilizing the benzodiazepine core. Common oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., LiAlH₄) may be used in derivative synthesis .
  • Critical Considerations : Reaction conditions (temperature, solvent, pH) must be tightly controlled to prevent premature tautomerization, which could lead to undesired stereochemical outcomes.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :
  • NMR Spectroscopy : Distinguishes enol and keto tautomers via chemical shifts (e.g., enol protons at δ 10–12 ppm). Variable-temperature NMR can resolve dynamic tautomerism .
  • X-ray Crystallography : Provides definitive structural confirmation, particularly for stereochemical assignments in crystalline intermediates .
  • IR Spectroscopy : Identifies carbonyl stretches (~1650–1750 cm⁻¹) to monitor cyclization completeness .

Advanced Research Questions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.